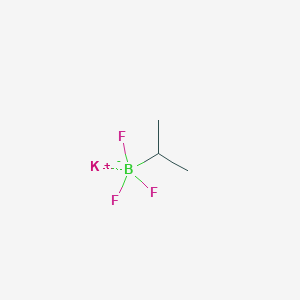

Potassium isopropyltrifluoroborate

Vue d'ensemble

Description

Potassium isopropyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C₃H₇BF₃K. It is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable tool for chemists.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium isopropyltrifluoroborate can be synthesized through the reaction of isopropylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions involve maintaining a low temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

K[i-Pr]BF₃ participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Catalysts

| Catalyst System | Ligand | Substrate (Electrophile) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (6 mol %) | n-BuPAd₂ | Aryl chlorides | 60–78 | |

| Pd(OAc)₂ (3 mol %) | XPhos | Aryl bromides | 55–65 | |

| Pd(OAc)₂ (5 mol %) | RuPhos | Heteroaryl bromides | 45–60 |

-

Challenges : Acyclic secondary alkyltrifluoroborates (e.g., K[i-Pr]BF₃) are prone to β-hydride elimination, leading to isomerization. Sterically hindered ligands like t-Bu₃P suppress this side reaction, improving branched:linear product ratios to 4:1 .

-

Example : Cross-coupling with 6-chloropurine using Pd(OAc)₂/n-BuPAd₂ yields cyclopropane-substituted purine derivatives in 78% yield .

Photoredox/Nickel Dual Catalysis

K[i-Pr]BF₃ undergoes radical-mediated cross-coupling with acyl chlorides under visible light irradiation.

Optimized Conditions

-

Catalyst : NiCl₂·dme (6 mol %) + 4,4′-di-tert-butyl-2,2′-dipyridyl (L1 )

-

Photocatalyst : Ir[dF(CF₃)ppy]₂(bpy)PF₆

-

Base : KF (3 equiv) in DME/H₂O

Substrate Scope

| Substrate | Product Yield (%) | Notes |

|---|---|---|

| sec-Butyltrifluoroborate | 78 | No isomerization observed |

| Cyclohexyltrifluoroborate | 75 | High regioselectivity |

| Cyclopropyltrifluoroborate | 0 | Unstable radical intermediate |

-

Mechanism : The reaction proceeds via single-electron transfer (SET) from the photocatalyst to generate an alkyl radical, which couples with the nickel-acyl intermediate .

Hydrolysis and Ion Speciation

K[i-Pr]BF₃ undergoes hydrolysis in aqueous media, forming boronic acid derivatives. Real-time analysis via pressurized sample infusion (PSI)-ESI-MS revealed:

Key Observations

-

Induction Period : A pH drop from 10 to 7.5 signals the onset of hydrolysis, attributed to HF release .

-

Rate Constants : Hydrolysis of K[i-Pr]BF₃ is faster than phenyltrifluoroborate but slower than cyclohexyltrifluoroborate .

Kinetic Data

| Substrate | Induction Period (min) | Rate Constant (k, ×10⁻³ min⁻¹) |

|---|---|---|

| K[i-Pr]BF₃ | 10–15 | 2.8 ± 0.2 |

| Phenyltrifluoroborate | 25–30 | 1.2 ± 0.1 |

| Cyclohexyltrifluoroborate | 5–10 | 4.5 ± 0.3 |

-

Mechanistic Insight : Hydrolysis proceeds via sequential replacement of fluorine atoms with hydroxyl groups, forming [RBFₙ(OH)₃₋ₙ]⁻ intermediates .

Substitution Reactions

K[i-Pr]BF₃ participates in nucleophilic substitutions, though limited examples are reported.

Example Reaction

-

Reagents : Alkyl halides, K₂CO₃ in THF

-

Product : Substituted alkylboronates (yields not quantified) .

Comparative Stability and Reactivity

| Property | K[i-Pr]BF₃ | Boronic Acids |

|---|---|---|

| Air Stability | Indefinitely stable | Hygroscopic |

| Protodeboronation Resistance | High | Low |

| Hydrolysis Rate | Moderate | Fast |

Applications De Recherche Scientifique

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most prominent applications of potassium isopropyltrifluoroborate. K-ITFB serves as a stable and effective coupling partner for aryl halides and other electrophiles, facilitating the formation of carbon-carbon bonds.

- Mechanism : The reaction typically involves the formation of a palladium complex with K-ITFB, which subsequently undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the desired biaryl compound.

- Advantages : K-ITFB exhibits superior stability compared to traditional boronic acids, making it easier to handle and store. It also provides higher yields in challenging coupling scenarios, particularly when sensitive functional groups are present in the substrate .

1.2 Cyclopropylation

K-ITFB has been effectively utilized in cyclopropylation reactions, which are crucial for synthesizing cyclopropyl-substituted natural products and pharmaceuticals. The trifluoroborate analogs are more resistant to protodeboronation compared to their boronic acid counterparts, enhancing their utility in these transformations.

- Example : Research has demonstrated successful cross-coupling of potassium cyclopropyltrifluoroborates with aryl halides using palladium catalysts, yielding cyclopropyl-substituted products while maintaining stereochemical integrity .

Fluorination Reactions

This compound can also be employed in fluorination processes, which are essential for developing fluorinated pharmaceuticals and agrochemicals.

- Ishikawa's Reagent : K-ITFB has been used in conjunction with Ishikawa’s reagent to achieve selective fluorination of various substrates. This method allows for the introduction of fluorine atoms into organic molecules without significant side reactions .

- Selective Fluorination : The ability to selectively fluorinate compounds enhances their biological activity and metabolic stability, making K-ITFB a valuable reagent in drug discovery .

Synthesis of Complex Molecules

K-ITFB serves as a critical building block in the synthesis of complex organic molecules. Its ability to participate in various coupling reactions allows chemists to construct intricate molecular architectures efficiently.

Case Studies

Mécanisme D'action

The mechanism by which potassium isopropyltrifluoroborate exerts its effects involves its role as a nucleophilic reagent. In cross-coupling reactions, it forms a complex with the palladium catalyst, facilitating the transfer of the isopropyl group to the electrophilic partner. This process involves the formation of a boronate complex, which undergoes transmetallation and reductive elimination to form the final coupled product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium methyltrifluoroborate

- Potassium ethyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium cyclopropyltrifluoroborate

Uniqueness

Potassium isopropyltrifluoroborate is unique due to its specific reactivity and stability. Compared to other trifluoroborate salts, it offers distinct advantages in terms of its ability to participate in selective substitution and cross-coupling reactions. Its stability under various reaction conditions makes it a preferred choice for many synthetic applications.

Activité Biologique

Potassium isopropyltrifluoroborate (K(iPr)BF3) is a member of the organotrifluoroborate family, which has gained attention in synthetic organic chemistry due to its unique properties and potential biological applications. This article explores the biological activity of this compound, focusing on its reactivity, stability, and applications in medicinal chemistry.

This compound is characterized by its trifluoroborate group, which confers stability and low toxicity compared to other boron reagents. The compound can be represented by the formula and has a molecular weight of 162.93 g/mol. Its stability in air and moisture makes it an attractive reagent for various chemical reactions, particularly in cross-coupling reactions.

Reactivity and Mechanisms

- Cross-Coupling Reactions : this compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of biologically active compounds. The tetracoordinate nature of the organotrifluoroborates masks the inherent reactivity of the C-B bond, enabling them to endure various synthetic transformations before undergoing activation under specific conditions .

- Hydrolysis Studies : Research indicates that this compound undergoes hydrolysis in aqueous environments, leading to the release of boronic acid derivatives. This transformation can be monitored using techniques such as electrospray ionization mass spectrometry (ESI-MS), which provides insights into the dynamics of ion speciation during hydrolysis .

Biological Applications

This compound has been utilized in the synthesis of several biologically active compounds:

- Synthesis of Natural Products : The compound has been employed in the total synthesis of complex natural products, such as (+)-frondosin B, showcasing its utility in constructing stereoselective frameworks essential for biological activity .

- Pharmaceutical Development : It plays a role in developing compounds targeting various biological receptors, including g-secretase inhibitors and antagonists for human vanilloid receptors and dopamine D4 receptors . These compounds are crucial for addressing diseases like Alzheimer's and pain management.

Case Study 1: Synthesis of Frondosin B

A significant application of this compound was demonstrated in the total synthesis of (+)-frondosin B. The reaction involved a five-step process utilizing organocatalytic conjugate addition methods with trifluoro(organoboronate) reagents. This approach highlighted the compound's effectiveness in achieving high stereoselectivity and yield (32% overall) for complex natural products .

Case Study 2: Hydrolysis Behavior

In a study examining the hydrolysis behavior of various organotrifluoroborates, this compound was analyzed alongside other derivatives. The results indicated a rapid increase in pH upon base addition, followed by a characteristic drop linked to hydrolysis dynamics. These findings are essential for understanding its reactivity in biological environments .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Cross-Coupling Reactions | Acts as a nucleophile in Suzuki-Miyaura reactions for constructing carbon-carbon bonds |

| Hydrolysis Dynamics | Undergoes hydrolysis releasing boronic acids; monitored via ESI-MS |

| Synthesis of Natural Products | Utilized in synthesizing complex molecules like (+)-frondosin B |

| Pharmaceutical Applications | Involved in developing inhibitors and receptor antagonists for therapeutic use |

Propriétés

IUPAC Name |

potassium;trifluoro(propan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BF3.K/c1-3(2)4(5,6)7;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSGFLKVWWQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635714 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-13-0 | |

| Record name | Potassium trifluoro(propan-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium isopropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.